Cas no 80938-67-6 (5-Phenyl-o-toluidine)

5-Phenyl-o-toluidine structure
5-Phenyl-o-toluidine structure
Product Name:5-Phenyl-o-toluidine
Numero CAS:80938-67-6
MF:C13H13N
MW:183.249023199081
MDL:MFCD00270126
CID:90789
PubChem ID:149880
Update Time:2024-10-27

5-Phenyl-o-toluidine Proprietà chimiche e fisiche

Nomi e identificatori

    • 5-Phenyl-o-toluidine
    • 3-Amino-4-methylbiphenyl
    • 2-methyl-5-phenylaniline
    • 2-methyl-5-phenyl-aniline
    • 2-methyl-5-phenylphenylamine
    • 4-methylbiphenyl-3-amine
    • 4-Methyl-biphenyl-3-ylamin
    • 4-methyl-biphenyl-3-ylamine
    • SCHEMBL171357
    • 4-Methyl-(1,1'-biphenyl)-3-amine
    • 4-Methyl-[1,1'-biphenyl]-3-amine
    • FT-0682124
    • YLKSTPDTTKOSIL-UHFFFAOYSA-N
    • s11024
    • AMY33045
    • MFCD00270126
    • EN300-92993
    • CS-0187031
    • (1,1'-Biphenyl)-3-amine, 4-methyl-
    • AS-61181
    • 80938-67-6
    • A840008
    • AKOS010254083
    • DTXSID7036828
    • 4-Methyl[1,1′-biphenyl]-3-amine (ACI)
    • 4-Methylbiphenyl-3-ylamine
    • DB-017457
    • MDL: MFCD00270126
    • Inchi: 1S/C13H13N/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11/h2-9H,14H2,1H3
    • Chiave InChI: YLKSTPDTTKOSIL-UHFFFAOYSA-N
    • Sorrisi: NC1C(C)=CC=C(C2C=CC=CC=2)C=1

Proprietà calcolate

  • Massa esatta: 183.10500
  • Massa monoisotopica: 183.104799419 g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 1
  • Complessità: 172
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Peso molecolare: 183.25
  • Superficie polare topologica: 26Ų
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: niente

Proprietà sperimentali

  • Densità: 1.057
  • Punto di fusione: 58 °C
  • Punto di ebollizione: 347.2°C at 760 mmHg
  • Punto di infiammabilità: 177.7°C
  • Indice di rifrazione: 1.607
  • PSA: 26.02000
  • LogP: 3.82540
  • Sensibilità: Air Sensitive

5-Phenyl-o-toluidine Informazioni sulla sicurezza

5-Phenyl-o-toluidine Dati doganali

  • CODICE SA:2921499090
  • Dati doganali:

    Codice doganale cinese:

    2921499090

    Panoramica:

    2921499090 Altre monoammine e derivati aromatici e loro sali. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2921499090 altre monoammine aromatiche e loro derivati; IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:30,0%

5-Phenyl-o-toluidine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Fluorochem
018972-1g
5-Phenyl-o-toluidine
80938-67-6 98%
1g
£54.00 2022-03-01
TRC
P337118-50mg
5-Phenyl-o-toluidine
80938-67-6
50mg
$ 50.00 2022-06-03
TRC
P337118-100mg
5-Phenyl-o-toluidine
80938-67-6
100mg
$ 65.00 2022-06-03
TRC
P337118-500mg
5-Phenyl-o-toluidine
80938-67-6
500mg
$ 115.00 2022-06-03
Fluorochem
018972-250mg
5-Phenyl-o-toluidine
80938-67-6 98%
250mg
£33.00 2022-03-01
Fluorochem
018972-5g
5-Phenyl-o-toluidine
80938-67-6 98%
5g
£211.00 2022-03-01
Apollo Scientific
OR921484-1g
5-Phenyl-o-toluidine
80938-67-6 95%
1g
£76.00 2025-02-20
Apollo Scientific
OR921484-5g
5-Phenyl-o-toluidine
80938-67-6 95%
5g
£195.00 2025-02-20
eNovation Chemicals LLC
D767130-5g
4-Methyl-[1,1'-biphenyl]-3-amine
80938-67-6 98%
5g
$135 2024-06-07
eNovation Chemicals LLC
D767130-10g
4-Methyl-[1,1'-biphenyl]-3-amine
80938-67-6 98%
10g
$290 2023-09-01

5-Phenyl-o-toluidine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium ,  Boron nitride (hydroxylated) ,  2-[[[3-(Trimethoxysilyl)propyl]imino]methyl]phenol (complexes with palladium, supported on hydroxylated boron nitride) Solvents: Water ;  2 h, 70 °C
Riferimento
Ligand-Free C-C Coupling Reactions Promoted by Hexagonal Boron Nitride-Supported Palladium(II) Catalyst in Water
Cheng, Xu; et al, Advanced Synthesis & Catalysis, 2017, 359(3), 454-466

Metodo di produzione 2

Condizioni di reazione
1.1 Catalysts: Copper(II) triflate Solvents: 1,2-Dichloroethane ;  20 h, 70 °C
2.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  24 h, rt → 100 °C; cooled
2.2 Reagents: Sodium hydroxide Solvents: Water ;  basified
Riferimento
A Meta-Selective Copper-Catalyzed C-H Bond Arylation
Phipps, Robert J.; et al, Science (Washington, 2009, 323(5921), 1593-1597

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: 1,2-Dichloroethane ;  2 s, rt
2.1 Catalysts: Copper Solvents: 1,2-Dichloroethane ;  20 min, 70 °C
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  40 min, 130 °C
Riferimento
A Modular Flow Design for the meta-Selective C-H Arylation of Anilines
Gemoets, Hannes P. L. ; et al, Angewandte Chemie, 2017, 56(25), 7161-7165

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: 1,2-Dichloroethane ;  2 s, rt
2.1 Catalysts: Copper Solvents: 1,2-Dichloroethane ;  20 min, 70 °C
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  40 min, 130 °C
Riferimento
A Modular Flow Design for the meta-Selective C-H Arylation of Anilines
Gemoets, Hannes P. L. ; et al, Angewandte Chemie, 2017, 56(25), 7161-7165

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Acetic acid ,  N-Bromophthalimide Catalysts: Palladium diacetate ,  N-Trifluoroacetyl-β-alanine Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  24 h, 90 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  24 h, 50 °C
2.2 Reagents: Thiophenol ,  Potassium carbonate Solvents: Dimethyl sulfoxide ,  Acetonitrile ;  24 h, 100 °C
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Diisopropylamine Catalysts: Palladium diacetate Solvents: Water ;  4 h, 100 °C
Riferimento
Pd(II)-catalyzed meta-C-H bromination and chlorination of aniline and benzoic acid derivatives
Wang, Hao; et al, Chemical Science, 2022, 13(29), 8686-8692

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  40 min, 130 °C
Riferimento
A Modular Flow Design for the meta-Selective C-H Arylation of Anilines
Gemoets, Hannes P. L. ; et al, Angewandte Chemie, 2017, 56(25), 7161-7165

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  24 h, rt → 100 °C; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified
Riferimento
A Meta-Selective Copper-Catalyzed C-H Bond Arylation
Phipps, Robert J.; et al, Science (Washington, 2009, 323(5921), 1593-1597

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Diisopropylamine Catalysts: Palladium diacetate Solvents: Water ;  4 h, 100 °C
Riferimento
Pd(II)-catalyzed meta-C-H bromination and chlorination of aniline and benzoic acid derivatives
Wang, Hao; et al, Chemical Science, 2022, 13(29), 8686-8692

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-2)-Bis(acetato-κO)[N-[(2-furanyl-κO)methylene]-3-(trimethoxysilyl)-1-propa… (supported on hexagonal boron nitride) Solvents: Water ;  2 h, 70 °C
Riferimento
Palladium(II)-Schiff base complex immobilized covalently on h-BN: An efficient and recyclable catalyst for aqueous organic transformations
Li, Weijian; et al, Tetrahedron, 2016, 72(52), 8557-8564

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Thiophenol ,  Potassium carbonate Solvents: Dimethyl sulfoxide ,  Acetonitrile ;  24 h, 100 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Diisopropylamine Catalysts: Palladium diacetate Solvents: Water ;  4 h, 100 °C
Riferimento
Pd(II)-catalyzed meta-C-H bromination and chlorination of aniline and benzoic acid derivatives
Wang, Hao; et al, Chemical Science, 2022, 13(29), 8686-8692

Metodo di produzione 11

Condizioni di reazione
1.1 Catalysts: Copper Solvents: 1,2-Dichloroethane ;  20 min, 70 °C
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  40 min, 130 °C
Riferimento
A Modular Flow Design for the meta-Selective C-H Arylation of Anilines
Gemoets, Hannes P. L. ; et al, Angewandte Chemie, 2017, 56(25), 7161-7165

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  24 h, 50 °C
1.2 Reagents: Thiophenol ,  Potassium carbonate Solvents: Dimethyl sulfoxide ,  Acetonitrile ;  24 h, 100 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Diisopropylamine Catalysts: Palladium diacetate Solvents: Water ;  4 h, 100 °C
Riferimento
Pd(II)-catalyzed meta-C-H bromination and chlorination of aniline and benzoic acid derivatives
Wang, Hao; et al, Chemical Science, 2022, 13(29), 8686-8692

Metodo di produzione 13

Condizioni di reazione
1.1 Catalysts: Copper Solvents: 1,2-Dichloroethane ;  20 min, 70 °C
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  40 min, 130 °C
Riferimento
A Modular Flow Design for the meta-Selective C-H Arylation of Anilines
Gemoets, Hannes P. L. ; et al, Angewandte Chemie, 2017, 56(25), 7161-7165

5-Phenyl-o-toluidine Raw materials

5-Phenyl-o-toluidine Preparation Products

5-Phenyl-o-toluidine Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:80938-67-6)5-Phenyl-o-toluidine
Numero d'ordine:A840008
Stato delle scorte:in Stock
Quantità:25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 06:48
Prezzo ($):503.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:80938-67-6)5-Phenyl-o-toluidine
A840008
Purezza:99%
Quantità:25g
Prezzo ($):503.0
Email